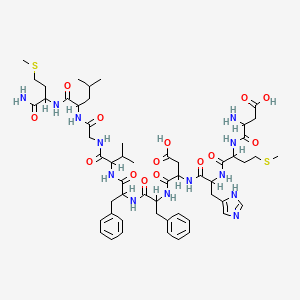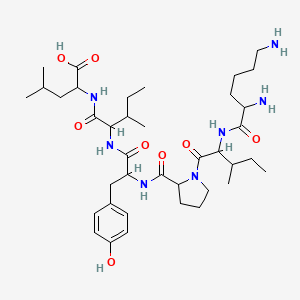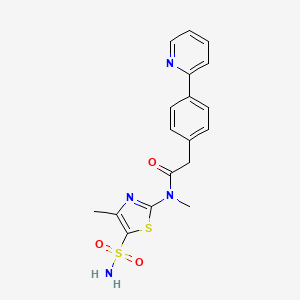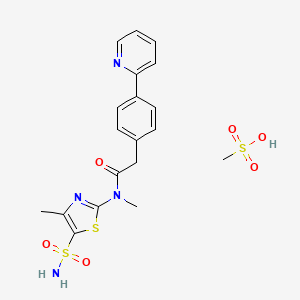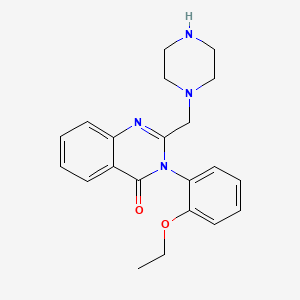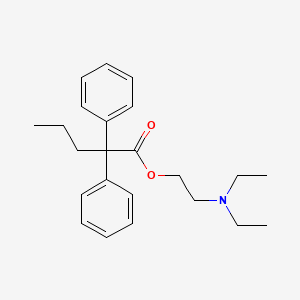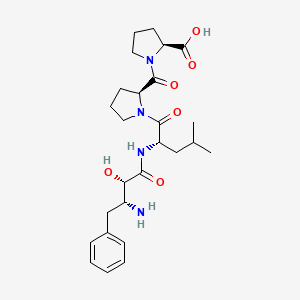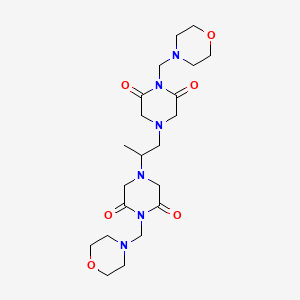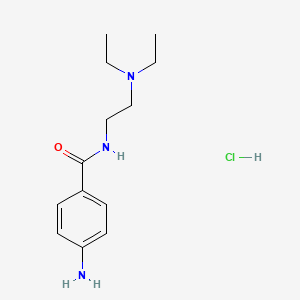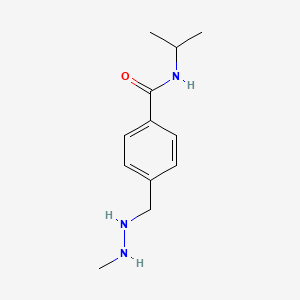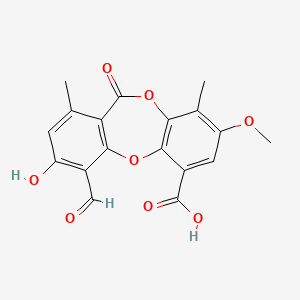
Psoromsäure
Übersicht
Beschreibung
Psoromic acid is a β-orcinol depsidone with the molecular formula C18H14O8 . It is known to inhibit herpes simplex viruses type 1 and type 2, and also inhibits the RabGGTase . Psoromic acid is found in antarctic lichens .
Molecular Structure Analysis
Psoromic acid is a β-orcinol depsidone with the molecular formula C18H14O8 . Further structure-activity relationship analysis suggested a minimal structure .Physical And Chemical Properties Analysis
Psoromic acid has a molecular weight of 358.30 and a formula of C18H14O8 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antivirale Eigenschaften gegen Herpes-simplex-Virus
Psoromsäure wurde als ein potenter Inhibitor des Herpes-simplex-Virus Typ 1 und 2 (HSV-1 und HSV-2) identifiziert. Es zeigt signifikante inhibitorische Wirkungen auf die Replikation dieser Viren. Bemerkenswerterweise inaktiviert es auch die HSV-1-DNA-Polymerase, ein entscheidendes Enzym im Replikationszyklus des Virus . Dies deutet auf sein Potenzial als alternative oder ergänzende Behandlung zu Standard-Antivirals wie Aciclovir hin.
Antioxidative Aktivität
Forschungen zeigen, dass this compound starke antioxidative Eigenschaften besitzt. Dies ist wichtig, weil oxidativer Stress an verschiedenen Krankheiten beteiligt ist, darunter neurodegenerative Erkrankungen, Krebs und Herz-Kreislauf-Erkrankungen. Die antioxidative Wirkung von this compound könnte dazu beitragen, diese Zustände zu lindern und Zellen vor oxidativem Schaden zu schützen .
Enzymhemmung
This compound wurde berichtet, bestimmte Enzyme effektiv zu hemmen. Eines dieser Enzyme ist RabGGTase, das an der posttranslationalen Modifikation vieler Proteine beteiligt ist. Durch die Hemmung dieses Enzyms könnte this compound verschiedene zelluläre Prozesse beeinflussen und hat potenzielle therapeutische Anwendungen bei Krankheiten, bei denen solche Modifikationen eine Rolle spielen .
Antibakterielle Wirkungen
Die Verbindung zeigt antimikrobielle Eigenschaften, die bei der Entwicklung neuer Antibiotika oder Antiseptika genutzt werden könnten. Ihre Fähigkeit, mikrobielles Wachstum zu bekämpfen, erhöht ihre Vielseitigkeit als bioaktives Molekül mit potenziellen Anwendungen bei der Behandlung von Infektionen .
Antikrebs- und Antitumoraktivitäten
Studien haben das Antikrebs- und Antitumorpotenzial von this compound untersucht. Seine Fähigkeit, das Wachstum von Krebszellen zu hemmen, macht es zu einem Kandidaten für weitere Forschungen in der Krebstherapie. Die Verbindung könnte allein oder in Kombination mit anderen Behandlungen verwendet werden, um die Wirksamkeit gegen verschiedene Krebsarten zu verbessern .
Herz-Kreislauf-Schutz
Die antioxidativen Eigenschaften von this compound deuten auch auf eine Rolle im Herz-Kreislauf-Schutz hin. Durch die Reduzierung von oxidativem Stress kann es dazu beitragen, Erkrankungen wie Arteriosklerose, Bluthochdruck und andere herzkranzgefäßbedingte Erkrankungen zu verhindern oder zu lindern .
Gastroprotektive Wirkung
Es gibt Hinweise darauf, dass this compound eine gastroprotektive Wirkung hat. Dies bedeutet, dass es dazu beitragen kann, die Magen-Darm-Schleimhaut vor Geschwüren und anderen Formen von Schäden zu schützen, was möglicherweise bei der Behandlung verschiedener Verdauungsstörungen hilft .
Potenzial bei der Behandlung von Tuberkulose
Aufgrund seiner antimikrobiellen Eigenschaften wurde this compound für sein Potenzial bei der Behandlung von Tuberkulose in Betracht gezogen. Diese Anwendung ist besonders relevant angesichts des Anstiegs von arzneimittelresistenten Tuberkulose-Stämmen, die die Entwicklung neuer Therapeutika erfordern .
Wirkmechanismus
Target of Action
Psoromic acid, a bioactive lichen-derived compound, primarily targets Rab geranylgeranyl transferase (RabGGTase) , an enzyme responsible for the prenylation of Rab proteins . It also inhibits herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) , along with the inhibitory effect on HSV-1 DNA polymerase , a key enzyme that plays an essential role in HSV-1 replication cycle .
Mode of Action
Psoromic acid potently and selectively inhibits RabGGTase with an IC50 value of 1.3 µM . It forms largely hydrophobic interactions with the isoprenoid binding site of RabGGTase and attaches covalently to the N-terminus of the α subunit . This covalent binding seems to potentiate its interaction with the active site and explains the selectivity of psoromic acid for RabGGTase . Furthermore, psoromic acid effectively inhibits HSV-1 DNA polymerase with respect to dTTP incorporation in a competitive inhibition mode .
Biochemical Pathways
Psoromic acid’s action on RabGGTase affects the prenylation of Rab proteins, key organizers of intracellular vesicular transport . Its inhibitory action against HSV-1 DNA polymerase affects the HSV-1 replication cycle . It also exhibits a competitive type of HMGR inhibition and mixed type of ACE (angiotensin converting enzyme) inhibition .
Pharmacokinetics
The compound’s potent and selective inhibition of rabggtase and hsv-1 dna polymerase suggests it may have good bioavailability .
Result of Action
Psoromic acid’s action results in notable inhibition of HSV-1 and HSV-2 replication . It also inhibits HSV-1 DNA polymerase, a key enzyme in the HSV-1 replication cycle . The compound’s action on RabGGTase affects the function of Rab proteins, potentially impacting intracellular vesicular transport .
Action Environment
Environmental factors can influence the action of psoromic acid. For instance, the presence of copper in the environment can lead to the formation of a copper-psoromic acid complex within specific areas of lichens, leading to unusual coloration
Zukünftige Richtungen
Psoromic acid has shown potential in treating diseases like cancer, tuberculosis, and cardiovascular disease . The proven therapeutic properties of Psoromic acid suggest future clinical research in a larger sample size for the pharmacological acceptance of its antioxidant, antimicrobial, and anticancer effects . The review may broaden the scope of knowledge of researchers to study pharmacokinetics, molecular mechanisms, efficacy, and drug safety of Psoromic acid and its derivatives .
Eigenschaften
IUPAC Name |
10-formyl-9-hydroxy-3-methoxy-4,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c1-7-4-11(20)10(6-19)15-13(7)18(23)26-14-8(2)12(24-3)5-9(17(21)22)16(14)25-15/h4-6,20H,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCWJKJZOHOLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)OC)C(=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223264 | |
| Record name | Parellic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7299-11-8 | |
| Record name | Psoromic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7299-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Parellic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Psoromic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Parellic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does psoromic acid exert its anti-cancer activity?
A1: Psoromic acid has been shown to inhibit Rab geranylgeranyl transferase (RabGGTase) []. This enzyme is crucial for the prenylation of Rab GTPases, proteins involved in intracellular vesicle transport, a process often dysregulated in cancer cells.
Q2: Can you elaborate on the interaction between psoromic acid and RabGGTase?
A2: Psoromic acid binds to the isoprenoid binding site of RabGGTase primarily through hydrophobic interactions []. Furthermore, it forms a covalent bond with the N-terminus of the α subunit of RabGGTase []. This covalent interaction is thought to contribute to the compound's selectivity for RabGGTase over other prenyltransferases.
Q3: What is the significance of the N-terminal interaction of psoromic acid with RabGGTase?
A3: RabGGTase is unique among protein prenyltransferases in that it is autoinhibited by its N-terminal αHis2 residue, which coordinates with the catalytic zinc ion []. Psoromic acid binding to the N-terminus might disrupt this autoinhibition, leading to enhanced inhibition of the enzyme.
Q4: Besides its effect on RabGGTase, does psoromic acid target any other enzymes?
A4: Yes, research suggests that psoromic acid also inhibits UDP-galactopyranose mutase (UGM) and arylamine-N-acetyltransferase (TBNAT) in Mycobacterium tuberculosis []. These enzymes are crucial for mycobacterial cell wall synthesis and drug resistance, respectively.
Q5: How does the inhibition of UGM and TBNAT contribute to the antimycobacterial activity of psoromic acid?
A5: Inhibition of UGM disrupts the formation of the mycobacterial cell wall, making the bacteria more susceptible to external stresses []. Blocking TBNAT could potentially overcome drug resistance mechanisms employed by M. tuberculosis [].
Q6: Does psoromic acid exhibit any antiviral activity?
A6: Yes, studies have shown that psoromic acid possesses potent inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) [].
Q7: What is the mechanism of action for psoromic acid's antiviral activity?
A7: Psoromic acid has been identified as a non-nucleoside inhibitor of HSV-1 DNA polymerase, a key enzyme in viral replication []. It competitively inhibits the incorporation of dTTP by the polymerase, thereby disrupting viral DNA synthesis.
Q8: What is the molecular formula and weight of psoromic acid?
A8: The molecular formula of psoromic acid is C18H14O8, and its molecular weight is 358.3 g/mol [].
Q9: Are there any specific spectroscopic data that help identify psoromic acid?
A9: Yes, psoromic acid can be characterized using techniques like 1H NMR spectroscopy []. Its characteristic signals in the NMR spectrum, along with other spectroscopic data, aid in its identification and structural confirmation.
Q10: Has the stability of psoromic acid been studied under different conditions?
A10: While specific stability data might be limited in the provided research, it's generally understood that natural products like psoromic acid can degrade under certain conditions. Further research focusing on its stability profile would be beneficial.
Q11: Is there any information on the material compatibility of psoromic acid for various applications?
A11: The provided research focuses primarily on the biological activity of psoromic acid. Exploring its compatibility with different materials would be crucial for developing specific applications, such as in pharmaceutical formulations or biomaterials.
Q12: Does psoromic acid exhibit any catalytic properties?
A12: The current research primarily highlights the inhibitory properties of psoromic acid against specific enzymes. There is no evidence to suggest that it possesses catalytic activity itself.
Q13: Have computational methods been employed to study psoromic acid?
A13: Yes, molecular docking studies have been conducted to understand the interaction of psoromic acid with its target enzymes [, , ]. These simulations provide insights into the binding mode and affinity of psoromic acid.
Q14: What structural features are essential for the biological activity of psoromic acid?
A14: Studies suggest that the depsidone core of psoromic acid, with its 3-hydroxyl and 4-aldehyde motif, is crucial for binding to RabGGTase []. Modifications to this core structure could potentially alter its activity and selectivity.
Q15: Are there any ongoing efforts to develop targeted delivery systems for psoromic acid?
A15: While the provided research doesn't delve into specific drug delivery strategies for psoromic acid, targeted delivery approaches could enhance its therapeutic efficacy. Nanoparticle-based systems or antibody-drug conjugates could potentially deliver psoromic acid specifically to cancer cells or sites of viral infection.
Q16: Has the environmental impact of psoromic acid been assessed?
A16: The research primarily focuses on the biological activity of psoromic acid. Further studies are needed to evaluate its potential environmental impact and degradation pathways.
Q17: What is known about the solubility of psoromic acid?
A18: Psoromic acid has been shown to have limited solubility in water, with a reported solubility of 7 ppm []. This limited solubility could potentially impact its bioavailability and therapeutic applications.
Q18: Are there any known alternatives or substitutes for psoromic acid in its potential applications?
A18: While the research highlights psoromic acid's unique properties, other natural products or synthetic compounds might offer similar activities. Exploring alternative options could provide a broader perspective on potential therapies.
Q19: How has the research on psoromic acid evolved over time?
A20: The provided research showcases the evolving understanding of psoromic acid. Initially studied for its presence in lichens [, , , ], recent studies have explored its potential therapeutic benefits, highlighting its anti-cancer [, ], antiviral [], and antimycobacterial [] activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


